2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine
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Overview
Description
2-(4-Aminophenyl)-4-bromo-1H-benzo[d]imidazol-6-amine is a heterocyclic aromatic organic compound It consists of a benzimidazole ring substituted with an aminophenyl group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-4-bromo-1H-benzo[d]imidazol-6-amine typically involves the condensation of o-phenylenediamine with p-bromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-4-bromo-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrogen derivatives.
Substitution: Hydroxyl or alkyl derivatives.
Scientific Research Applications
2-(4-Aminophenyl)-4-bromo-1H-benzo[d]imidazol-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-4-bromo-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, it can bind to DNA and disrupt replication or transcription, leading to cell death. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)-1H-benzimidazol-5-amine: Similar structure but lacks the bromine atom.
2-(4-Aminophenyl)-1H-benzimidazol-2-amine: Similar structure with different substitution pattern.
5-Amino-2-(4-aminophenyl)benzimidazole: Similar structure with an additional amino group.
Uniqueness
2-(4-Aminophenyl)-4-bromo-1H-benzo[d]imidazol-6-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H11BrN4 |
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Molecular Weight |
303.16 g/mol |
IUPAC Name |
2-(4-aminophenyl)-7-bromo-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C13H11BrN4/c14-10-5-9(16)6-11-12(10)18-13(17-11)7-1-3-8(15)4-2-7/h1-6H,15-16H2,(H,17,18) |
InChI Key |
BLDQNHIVGXVBQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Br)N)N |
Origin of Product |
United States |
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